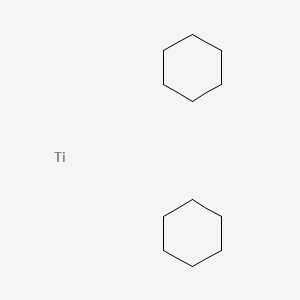
Cyclohexane;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane;titanium is a compound that combines the properties of cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, and titanium, a transition metal known for its strength and resistance to corrosion. Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor, and it is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . Titanium, on the other hand, is widely used in various industries due to its high strength-to-weight ratio and excellent corrosion resistance.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane;titanium compounds typically involves the reaction of cyclohexane with titanium-based catalysts. One common method is the oxidation of cyclohexane using titanium silicalite (TS-1) as a catalyst. This process involves the selective oxidation of cyclohexanol to cyclohexanone inside the porous system of TS-1 . The reaction conditions often include the use of molecular oxygen or hydrogen peroxide as oxidants, with the reaction being carried out at elevated temperatures and pressures to achieve high conversion rates.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene in the presence of a Raney nickel catalyst . The production of titanium-based catalysts, such as TS-1, involves the hydrothermal synthesis of titanium silicalite using tetraethyl orthosilicate (TEOS) and titanium butoxide (TBOT) in the presence of a templating agent like tetrapropylammonium hydroxide (TPAOH) .
化学反応の分析
Types of Reactions
Cyclohexane;titanium compounds undergo various types of chemical reactions, including:
Oxidation: The oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil) is a key industrial process.
Common Reagents and Conditions
Oxidants: Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Titanium silicalite (TS-1), Raney nickel
Major Products
Cyclohexanone: Produced from the oxidation of cyclohexanol
Cyclohexanol: Produced from the reduction of cyclohexanone
KA Oil: A mixture of cyclohexanone and cyclohexanol, used as an intermediate in the production of nylon
科学的研究の応用
Cyclohexane;titanium compounds have a wide range of scientific research applications, including:
作用機序
The mechanism of action of cyclohexane;titanium compounds involves the activation of molecular oxygen or hydrogen peroxide by the titanium catalyst, leading to the formation of reactive oxygen species (ROS). These ROS then oxidize the cyclohexane to form cyclohexanone and cyclohexanol. The titanium catalyst facilitates the transfer of electrons and protons, enhancing the efficiency and selectivity of the oxidation process .
類似化合物との比較
Cyclohexane;titanium compounds can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no metal component, used primarily as a solvent and in the production of nylon.
Titanium Dioxide (TiO₂): A widely used photocatalyst in the degradation of organic pollutants and the production of hydrogen via water splitting.
The uniqueness of this compound compounds lies in their ability to combine the properties of both cyclohexane and titanium, resulting in enhanced catalytic activity and selectivity in various chemical reactions.
特性
CAS番号 |
52462-43-8 |
|---|---|
分子式 |
C12H24Ti |
分子量 |
216.19 g/mol |
IUPAC名 |
cyclohexane;titanium |
InChI |
InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2; |
InChIキー |
BRMKJGCZCHZRRX-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC1.C1CCCCC1.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


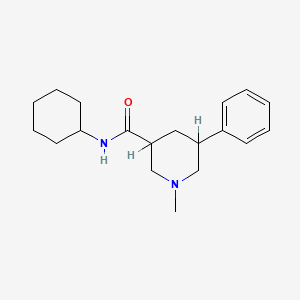
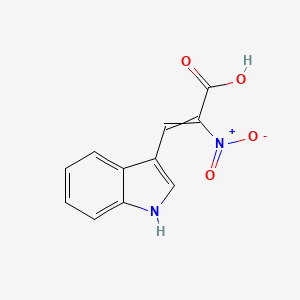

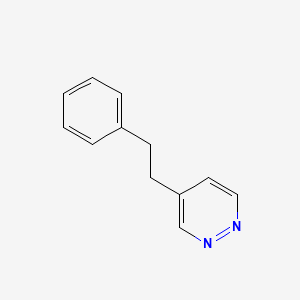
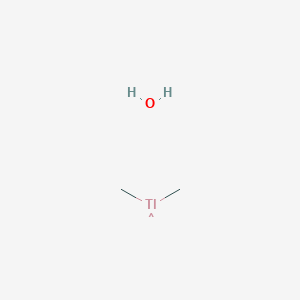
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
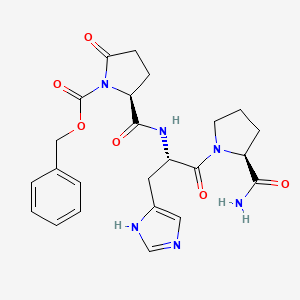

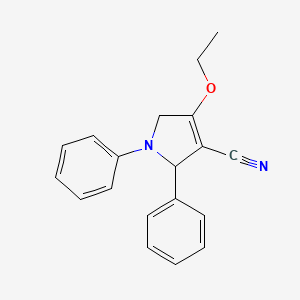
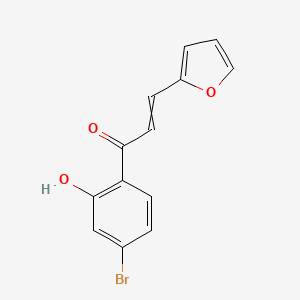
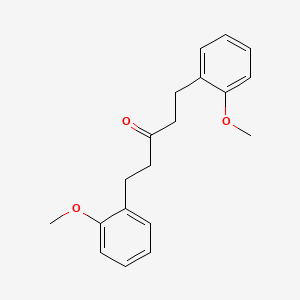
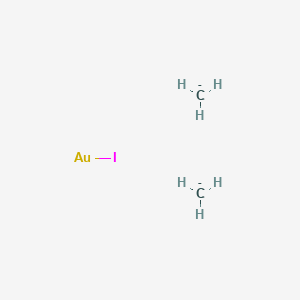
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

